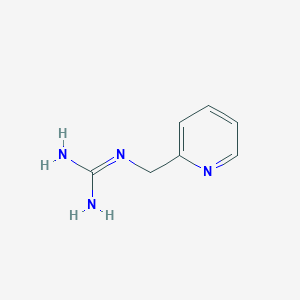

1-(Pyridin-2-ylmethyl)guanidine

Overview

Description

1-(Pyridin-2-ylmethyl)guanidine is a compound that contains a guanidine group . Guanidine is a strong organic base that exists primarily as guanidium ions at physiological pH . It is found in the urine as a normal product of protein metabolism . It is also used in laboratory research as a protein denaturant .

Synthesis Analysis

Guanidines can be synthesized through various methods. One common method involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives have been widely used as guanidine precursors using coupling reagents or metal-catalyzed guanidylation . Other methods include the use of cyanamides that react with derivatized amines and copper-catalyzed cross-coupling chemistry .Molecular Structure Analysis

The molecular structure of guanidines is planar due to the conjugation between the lone pairs of the nitrogen atoms and the imine double bond . This leads to the high basicity of guanidines . The guanidinium cation causes the nitrogenous backbone to be planar, which can often determine the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .Chemical Reactions Analysis

Guanidines are known for their versatility in chemical reactions. They are stronger bases than other nitrogenous compounds, making them useful in a variety of chemical reactions . They are also known for their ability to form hydrogen bonds, which makes them useful in the synthesis of a variety of compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of guanidines are largely determined by their strong basicity and planar structure . They are highly reactive and can form stable complexes with a variety of other compounds .Scientific Research Applications

Conformational Analysis

1-(Pyridin-2-ylmethyl)guanidine and its derivatives exhibit remarkable conformational properties. The synthesis and conformational analysis using NMR, X-ray crystallography, and theoretical studies have been explored. Notably, there is a significant difference in the hydrogen NMR spectra of guanidinium salts compared with their neutral analogues, indicating a 180° change in the dihedral angle between the guanidine/ium moiety and the pyridine ring in the salts. This change is attributed to intramolecular hydrogen bonding systems (Kelly et al., 2011).

Oxidative Cyclization

The oxidative cyclization of 1-(pyridin-2-yl)guanidine derivatives has been studied, revealing interesting pathways to synthesize [1,2,4]triazolo[1,5-a]pyridin-2-amines and [1,2,4]triazolo[4,3-a]pyridin-3-amines. This process involves using N-chlorosuccinimide and aqueous potassium carbonate, leading to the formation of these compounds in a one-pot process (Ishimoto et al., 2015).

Synthesis of Novel Pyridine-Based Derivatives

A novel pyridine derivative featuring amino, nitro, and guanidine groups has been synthesized. This compound demonstrates good thermal stability and moderate detonation properties, indicating potential applications in materials science. The structure and crystal properties of this derivative have been thoroughly characterized (Liu et al., 2023).

Superbase Analysis

Pyridine substituted with bicyclic guanidine groups has been analyzed as a potential source of superbases. This study involves various techniques like NMR spectroscopy, X-ray and neutron diffraction, and spectrophotometric titrations, providing insights into the intrinsic basicity and stabilization of protonation centers (Schwamm et al., 2016).

Complex Formation and Catalytic Activities

Guanidine-pyridine hybrid ligands have been synthesized and their properties in forming complexes with various metals like cobalt have been explored. These complexes show interesting structural characteristics and potential catalytic activities, as evidenced in their coordination properties and spectroscopic features (Hoffmann et al., 2009).

Safety and Hazards

Future Directions

Guanidines are a subject of ongoing research due to their wide range of biological activities and their presence in a number of naturally occurring compounds . Future research will likely continue to explore the synthesis of guanidines, their biological activities, and their potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

Guanidine and its derivatives, including pyridine moieties, are known to have a wide range of pharmacological effects . They are known to inhibit certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Pyridine moieties are often used in drugs due to their characteristics such as basicity, water solubility, stability, and hydrogen bond-forming ability .

Mode of Action

Guanidine is known to enhance the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes . This could potentially be a mechanism through which 1-(Pyridin-2-ylmethyl)guanidine exerts its effects.

Biochemical Pathways

Guanidine and its derivatives are known to play a crucial role in the metabolism of living organisms . They are involved in various biological activities, including anti-inflammatory effects .

Pharmacokinetics

Guanidine is known to be rapidly absorbed and distributed, with a half-life of 7-8 hours .

Result of Action

Guanidine and its derivatives are known to have a range of pharmacological effects, including anti-inflammatory effects .

Action Environment

The properties of guanidine and its derivatives, such as basicity, water solubility, and stability, suggest that they may be influenced by factors such as ph and temperature .

Properties

IUPAC Name |

2-(pyridin-2-ylmethyl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c8-7(9)11-5-6-3-1-2-4-10-6/h1-4H,5H2,(H4,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVKOMHNCDIZPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

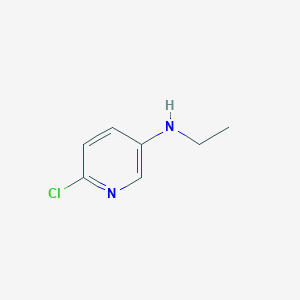

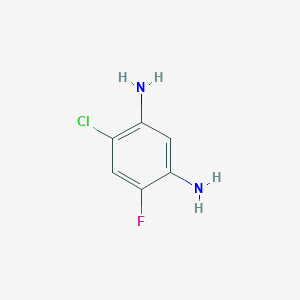

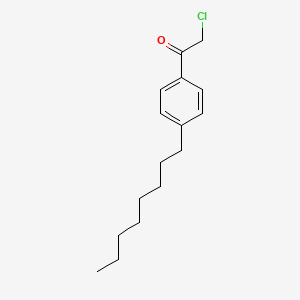

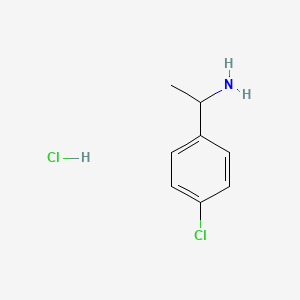

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B3024111.png)

![2-[(4-Chlorophenyl)thio]ethanamine hydrochloride](/img/structure/B3024124.png)